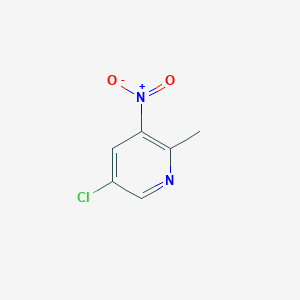
5-Chloro-2-methyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-methyl-3-nitropyridine is a chemical compound with the molecular formula C6H5ClN2O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 2nd position, and a nitro group at the 3rd position on the pyridine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-nitropyridine typically involves the nitration of 2-chloro-5-methylpyridine. One common method includes the following steps :
Nitration Reaction: 2-Chloro-5-methylpyridine is treated with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 3rd position.
Purification: The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .
化学反応の分析
Types of Reactions
5-Chloro-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group at the 3rd position can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The methyl group at the 2nd position can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of 5-substituted-2-methyl-3-nitropyridine derivatives.
Reduction: Formation of 5-chloro-2-methyl-3-aminopyridine.
Oxidation: Formation of 5-chloro-2-carboxy-3-nitropyridine.
科学的研究の応用
5-Chloro-2-methyl-3-nitropyridine has several applications in scientific research, including:
作用機序
The mechanism of action of 5-Chloro-2-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
類似化合物との比較
Similar Compounds
2-Chloro-3-methyl-5-nitropyridine: Similar structure but with different substitution pattern.
5-Chloro-2-nitropyridine: Lacks the methyl group at the 2nd position.
3-Chloro-2-nitropyridine: Different substitution pattern with the chlorine and nitro groups at different positions.
Uniqueness
5-Chloro-2-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
特性
IUPAC Name |
5-chloro-2-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-6(9(10)11)2-5(7)3-8-4/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJGWUTXWBGOPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Cl)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631009 |
Source


|
| Record name | 5-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-93-5 |
Source


|
| Record name | 5-Chloro-2-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
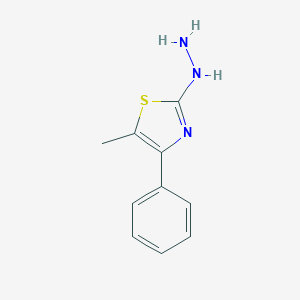
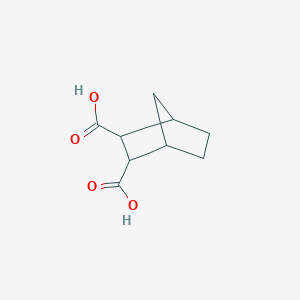

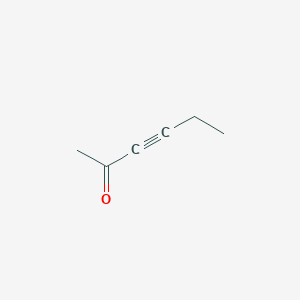

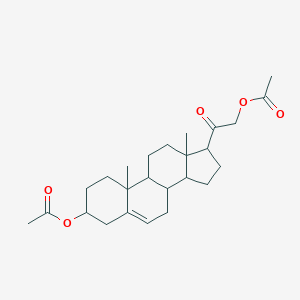

![5-Amino-5,6-dihydro-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one](/img/structure/B163136.png)

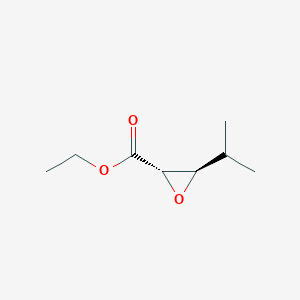
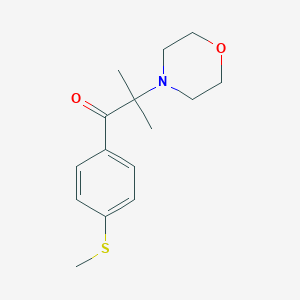
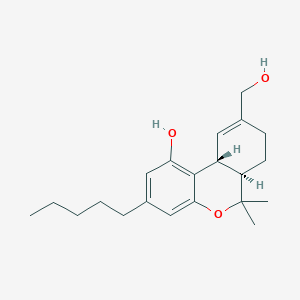
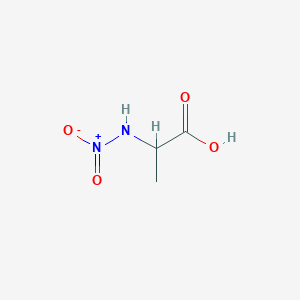
![2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole](/img/structure/B163156.png)
